molecular formula C17H16O5 B561852 3,9-Dihydroeucomin CAS No. 887375-68-0

3,9-Dihydroeucomin

Cat. No.: B561852
CAS No.: 887375-68-0
M. Wt: 300.31
InChI Key: IERGURVELWCYAW-LLVKDONJSA-N
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Description

Mechanism of Action

Target of Action

3,9-Dihydroeucomin, a natural homoisoflavonoid compound, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in inflammation and pain, making it a key target for anti-inflammatory drugs.

Mode of Action

This compound interacts with COX-2, exhibiting inhibitory activity . By inhibiting COX-2, it reduces the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Result of Action

The primary result of this compound’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, it can alleviate symptoms of inflammation such as pain, redness, and swelling.

Chemical Reactions Analysis

3,9-Dihydroeucomin undergoes several types of chemical reactions:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkyl groups.

    Acylation and Deacylation: These reactions involve the addition or removal of acyl groups, respectively.

Comparison with Similar Compounds

3,9-Dihydroeucomin is unique among homoisoflavanones due to its potent bitter-masking properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERGURVELWCYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?

A: this compound is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.

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